![molecular formula C12H12N2O3 B1295578 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 83-10-3](/img/structure/B1295578.png)
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Overview
Description
“1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid” is a chemical compound that has been actively involved in various fields of chemistry . It is an amine derivative with multi-functional groups, including a carbonyl moiety . It contains two nitrogen atoms in its pentacyclic structure, enhancing the aromaticity of the overall structure .
Synthesis Analysis
The compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound was characterized by single crystal XRD analysis .Molecular Structure Analysis
The various intermolecular interactions stabilize the supramolecular assembly of the compound, including H-bonding and interaction involving π-ring . Hirshfeld surface analysis was performed to probe intermolecular interactions in detail . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .Scientific Research Applications
Docking and DFT Studies
The compound has been used in docking and Density Functional Theory (DFT) studies . It was synthesized and characterized by single crystal XRD analysis . The compound showed good binding interaction with Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol .
Structural Chemistry
The compound plays a significant role in structural chemistry . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .
Quantum Parameters Investigation
The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .
Biological Activity
Derivatives of the compound have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They also show antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Future Directions
The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . In synthesis, it has been the building block for synthesizing different heterocyclic and bioactive compounds . This suggests that the compound could have potential applications in medicinal chemistry and drug design.
properties
IUPAC Name |
1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(12(16)17)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYEFAILLBNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289207 | |
Record name | Antipyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
CAS RN |
83-10-3 | |
Record name | Antipyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Antipyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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